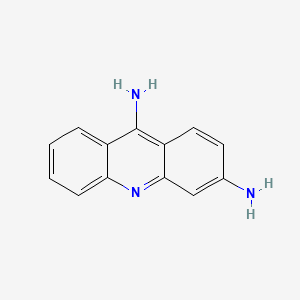
3,9-Diaminoacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diaminoacridine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
3,9-DAA has shown promise in various cancer therapies. Its ability to intercalate DNA allows it to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
Case Studies
- Pancreatic Cancer : A study demonstrated that 3,9-DAA derivatives exhibit antiproliferative activity against pancreatic cancer cells. The compound was shown to induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
- Breast Cancer : In vivo studies indicated that 3,9-DAA could reduce tumor size in breast cancer models. The compound was administered at a dosage of 4 mg/kg/day, resulting in significant tumor suppression .
- Lung Cancer : Research involving A549 lung cancer cells showed that 3,9-DAA enhances the cytotoxic effects of cisplatin, suggesting it could be used in combination therapies to improve outcomes .
| Cancer Type | Model | Dosage/Method | Results |
|---|---|---|---|
| Pancreatic Cancer | In vitro | 2.5 μM | Reduced EMT and induced apoptosis |
| Breast Cancer | In vivo | 4 mg/kg/day | Significant tumor size reduction |
| Lung Cancer | In vitro & In vivo | Combination with cisplatin | Enhanced cytotoxicity compared to cisplatin alone |
Antimicrobial Activity
3,9-Diaminoacridine also displays broad-spectrum antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and parasites.
Notable Findings
- Antibacterial Activity : Studies have confirmed that 3,9-DAA exhibits significant antibacterial effects against multidrug-resistant strains of bacteria. It operates through mechanisms that disrupt bacterial cell wall synthesis and function .
- Antimalarial Activity : Research indicates that derivatives of 3,9-DAA have shown effectiveness against malaria parasites. The compound's ability to interfere with the metabolic processes of these parasites makes it a candidate for further development .
Neurological Applications
The potential use of this compound in treating neurological disorders has also been explored. Its role as an acetylcholinesterase inhibitor suggests possible applications in conditions like Alzheimer's disease.
Research Insights
特性
CAS番号 |
951-80-4 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
acridine-3,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2,(H2,15,16) |
InChIキー |
AMOPBNMABDFREG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |
Key on ui other cas no. |
951-80-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















